molecular formula C17H20BBrO2 B1527195 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1422655-33-1

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1527195
CAS No.: 1422655-33-1
M. Wt: 347.1 g/mol
InChI Key: YYPTWLZSCKVHCM-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic synthesis and catalysis. This compound is known for its versatility and reactivity, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that boronic esters like this compound are generally stable and readily prepared . These properties impact the bioavailability of the compound, making it a useful reagent in Suzuki–Miyaura cross-coupling reactions .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester. For instance, the compound is known to be marginally stable in water . This means that the presence of water can influence the compound’s stability and, consequently, its efficacy in Suzuki–Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Bromomethyl)naphthalene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a bromomethyl group and a boronic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPTWLZSCKVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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